4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline
Description
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylphenyl)sulfonylquinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3S/c1-20-6-10-24(11-7-20)36(33,34)28-19-30-26-12-9-23(35-4)18-25(26)29(28)32-15-13-31(14-16-32)27-17-21(2)5-8-22(27)3/h5-12,17-19H,13-16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGVXRJOXHSBDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=C(C=CC(=C5)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . The deprotection of these piperazines is then achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.
Scientific Research Applications
4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects . The exact pathways involved depend on the specific biological context and the targets it interacts with.
Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
- quinoline-3-tosyl) and the addition of a 4-chlorophenylcarbamoyl group.
- C769-1055 (): 4-(4-Ethylpiperazin-1-yl)-6-methoxy-3-(4-methoxybenzenesulfonyl)quinoline replaces the 2,5-dimethylphenyl group with an ethyl group on the piperazine ring and uses a 4-methoxybenzenesulfonyl substituent.
Sulfonyl Group Modifications
- C769-1199 (): 3-(Benzenesulfonyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinoline features a simpler benzenesulfonyl group instead of the tosyl group and a 2-methoxyphenyl-piperazine substituent. The lack of a methyl group on the sulfonyl ring reduces hydrophobicity, while the 2-methoxyphenyl group may influence receptor binding orientation .
Heterocyclic Core and Functional Group Comparisons
Quinoline vs. Pyridine Derivatives
- Compound 20 (): 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide uses a pyridine core instead of quinoline.
Chlorinated and Methoxy-Substituted Analogues
- 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline (): This compound lacks piperazine and sulfonyl groups but includes a 4-chlorophenyl and 3,4-dimethoxyphenyl substituent. The methoxy groups enhance electron-donating effects, which may contrast with the electron-withdrawing tosyl group in the target compound .
Research Findings and Implications
- Synthetic Routes: The target compound and its analogs are typically synthesized via multi-step reactions involving nucleophilic substitution (e.g., piperazine coupling) and sulfonylation. For example, describes the use of isocyanates to introduce carbamoyl groups, while highlights a one-pot strategy for quinoline synthesis .
- Structure-Activity Relationships (SAR) : The 2,5-dimethylphenyl-piperazine group in the target compound likely enhances affinity for serotonin or dopamine receptors, as seen in related psychotropic agents. Substitutions on the sulfonyl group (e.g., methyl in tosyl vs. methoxy in C769-1055) modulate solubility and membrane permeability .
Biological Activity
Overview
The compound 4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxy-3-(4-methylbenzenesulfonyl)quinoline is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound is characterized by a complex structure that includes a quinoline core, a piperazine ring, and various substituents that may enhance its pharmacological properties.
Chemical Structure
The chemical structure can be summarized as follows:
| Component | Description |
|---|---|
| Quinoline Core | A bicyclic structure known for diverse biological activity. |
| Piperazine Ring | A six-membered ring that often influences binding affinity to biological targets. |
| Substituents | 2,5-dimethylphenyl and 4-methylbenzenesulfonyl groups contribute to its unique properties. |
The biological activity of this compound is largely attributed to its interaction with various receptors and enzymes:
- Receptor Binding : The piperazine moiety is known to interact with neurotransmitter receptors such as serotonin and dopamine receptors, potentially influencing mood and behavior.
- Enzyme Inhibition : The sulfonamide group may exhibit inhibitory effects on certain enzymes, which could be beneficial in treating conditions like hypertension or other cardiovascular diseases.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds similar to this one exhibit antidepressant-like effects in animal models, likely through modulation of serotonin pathways.
- Antihypertensive Properties : Some studies suggest potential vasodilatory effects, which could be beneficial in managing blood pressure levels.
- Anticancer Potential : Quinoline derivatives have been explored for their ability to inhibit cancer cell proliferation, suggesting that this compound may also possess similar properties.
Case Studies and Research Findings
- A study published in the Journal of Medicinal Chemistry explored various quinoline derivatives for their ability to inhibit specific cancer cell lines. The results indicated that modifications on the quinoline structure significantly affected activity, highlighting the importance of the piperazine and sulfonyl groups in enhancing efficacy against cancer cells .
- Another investigation focused on the cardiovascular effects of related compounds in anesthetized dogs, demonstrating direct inotropic and vasodilatory effects, which are crucial for potential heart failure treatments .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Positive modulation of serotonin levels | |
| Antihypertensive | Vasodilation observed in animal models | |
| Anticancer | Inhibition of cancer cell growth |
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Key Modifications | Biological Activity |
|---|---|---|
| Base Compound | Standard quinoline structure | Moderate activity |
| With Dimethylphenyl Substitution | Enhanced receptor binding | Increased antidepressant effect |
| With Sulfonamide Group | Improved enzyme inhibition | Potential antihypertensive effect |
Q & A
Basic: What are the key synthetic strategies for preparing this quinoline-piperazine-sulfonyl hybrid compound?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with functionalized quinoline cores. Key steps include:
- Sulfonylation : Introducing the 4-methylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions using sulfonyl chlorides (e.g., toluene sulfonyl chloride) in dichloromethane (DCM) at 0–5°C .
- Piperazine Coupling : Substituting the quinoline’s 4-position with a piperazine derivative (e.g., 2,5-dimethylphenylpiperazine) via Buchwald-Hartwig amination or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) in refluxing toluene .
- Methoxy Group Installation : Methoxylation at the 6-position using methyl iodide or dimethyl sulfate in basic conditions (e.g., K₂CO₃ in DMF) .
Characterization : Confirm purity via HPLC (>95%) and structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS (e.g., [M+H]⁺ calculated for C₂₉H₃₂N₃O₃S: 502.2165) .
Basic: How is the purity and structural integrity of this compound validated in academic research?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 95:5) to assess purity .
- Spectroscopy :
- NMR : Aromatic protons in the quinoline core (δ 8.1–8.4 ppm), sulfonyl group (δ 2.4 ppm for methyl), and piperazine protons (δ 2.8–3.2 ppm) .
- HRMS : Exact mass confirmation with <2 ppm error .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Advanced: How can reaction conditions be optimized to improve yield in piperazine coupling steps?
Methodological Answer:
Critical parameters include:
- Solvent Polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states, enhancing nucleophilic substitution rates .
- Catalyst-Ligand Systems : Pd(OAc)₂/XPhos outperforms Pd(PPh₃)₄ in coupling efficiency (yield increases from 45% to 78%) by reducing steric hindrance .
- Temperature : Reflux (110°C) in toluene improves reaction kinetics but may require inert atmospheres to prevent oxidation .
- Workup : Acid-base extraction (e.g., 10% HCl and NaHCO₃) removes unreacted piperazine derivatives, minimizing byproducts .
Advanced: What strategies resolve contradictions in spectral data interpretation for this compound?
Methodological Answer:
Common discrepancies and solutions:
- Overlapping NMR Peaks : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, distinguishing quinoline C4-H (δ 8.3 ppm) from sulfonyl-adjacent protons .
- Mass Spec Adducts : Sodium/potassium adducts in HRMS can distort [M+H]⁺ signals. Add 0.1% formic acid to the mobile phase to suppress adduct formation .
- X-ray Crystallography : Resolve structural ambiguities (e.g., piperazine chair conformation) via single-crystal diffraction (e.g., P2₁/c space group, R-factor <0.05) .
Advanced: How does substituent variation on the piperazine ring impact biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- 2,5-Dimethylphenyl Group : Enhances lipophilicity (logP = 3.2), improving blood-brain barrier penetration in CNS-targeted assays .
- Sulfonyl vs. Carbonyl : The 4-methylbenzenesulfonyl group increases metabolic stability (t₁/₂ = 4.2 h in liver microsomes) compared to carbonyl analogs (t₁/₂ = 1.8 h) due to reduced CYP3A4 oxidation .
- Methoxy Position : 6-Methoxy substitution boosts antimicrobial activity (MIC = 2 μg/mL against S. aureus) versus 7-methoxy (MIC = 8 μg/mL) by optimizing hydrogen bonding with bacterial topoisomerases .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., 5-HT₂A receptors). Key interactions:
- Sulfonyl oxygen forms H-bonds with Ser158.
- Quinoline nitrogen coordinates with Lys235 .
- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
- Pharmacophore Modeling : Identify essential features (e.g., aromatic π-stacking, hydrogen bond acceptors) using MOE or Phase .
Advanced: How are conflicting biological activity results across studies reconciled?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., MTT vs. resazurin for cytotoxicity) and cell lines (e.g., HEK293 vs. HeLa). For example, IC₅₀ values vary 3-fold due to differential expression of efflux pumps .
- Solubility Artifacts : Use DMSO concentrations <0.1% and confirm solubility via nephelometry. Poor solubility (>50 μM) may falsely reduce apparent potency .
- Metabolite Interference : LC-MS/MS quantifies parent compound vs. metabolites (e.g., demethylated or sulfone derivatives) in activity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
